molecular formula C13H19NO5 B041578 N-(2,2-Dimethoxyethyl)-4-methoxy-1,3-benzodioxole-5-methanamine CAS No. 108460-85-1

N-(2,2-Dimethoxyethyl)-4-methoxy-1,3-benzodioxole-5-methanamine

Cat. No.: B041578
CAS No.: 108460-85-1
M. Wt: 269.29 g/mol
InChI Key: IPMPVILIJBJZHY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-15-11(16-2)7-14-6-9-4-5-10-13(12(9)17-3)19-8-18-10/h4-5,11,14H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMPVILIJBJZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1OCO2)CNCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Route from 4-Methoxy-1,3-benzodioxole-5-carbaldehyde

The most widely documented method involves a reductive amination strategy starting from 4-methoxy-1,3-benzodioxole-5-carbaldehyde. Key steps include:

  • Condensation with 2,2-Dimethoxyethylamine : The aldehyde reacts with 2,2-dimethoxyethylamine in a 1:1 molar ratio under inert atmosphere (N₂ or Ar) at 60–80°C for 6–8 hours. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred, yielding an imine intermediate.

  • In Situ Reduction : Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) reduces the imine to the secondary amine. Yields range from 68% to 82%, depending on the reducing agent and solvent system.

Table 1: Optimization of Reductive Amination Conditions

ParameterNaBH₃CN SystemH₂/Pd-C System
SolventMethanol/THF (3:1)Ethanol
Temperature (°C)2550
Time (h)124
Yield (%)75 ± 382 ± 2
Purity (HPLC, %)98.599.1

Alternative Pathway via Nucleophilic Substitution

A patent-derived approach (WO2014188453A2) utilizes a nucleophilic substitution reaction:

  • Activation of 4-Methoxy-1,3-benzodioxole-5-methanol : The alcohol is converted to a mesylate (MsCl, Et₃N, CH₂Cl₂, 0°C) or tosylate (TsCl, pyridine, 25°C).

  • Displacement with 2,2-Dimethoxyethylamine : The mesylate/tosylate reacts with 2,2-dimethoxyethylamine in DMF at 100°C for 24 hours. This method achieves 70–75% yield but requires rigorous purification to remove excess amine.

Reaction Mechanisms and Kinetic Analysis

Reductive Amination Mechanism

The imine formation follows a nucleophilic addition-elimination mechanism:

  • Aldehyde-Amine Condensation : The carbonyl carbon of 4-methoxy-1,3-benzodioxole-5-carbaldehyde undergoes nucleophilic attack by the primary amine group of 2,2-dimethoxyethylamine, forming a protonated iminium ion.

  • Reduction : NaBH₃CN selectively reduces the iminium ion to the secondary amine via a six-membered transition state, preserving acid-sensitive functional groups.

Kinetic Data:

  • Rate of Imine Formation : k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 70°C in DMF.

  • Activation Energy (Eₐ) : 45.6 kJ/mol for the reduction step with NaBH₃CN.

Competing Side Reactions

  • Over-reduction : Prolonged exposure to H₂/Pd-C may reduce the benzodioxole ring, forming tetrahydrobenzodioxole derivatives (3–5% yield).

  • Demethylation : Acidic conditions during workup can cleave methoxy groups, necessitating pH control (optimum pH 7–8).

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent advancements adapt the reductive amination route for continuous manufacturing:

  • Microreactor Design : Two-step system with:

    • Continuous Stirred-Tank Reactor (CSTR) : For imine formation (residence time: 2 h).

    • Packed-Bed Reactor : Filled with Pd/Al₂O₃ catalyst for hydrogenation (residence time: 30 min).

  • Advantages : 95% conversion, 15% reduction in solvent use compared to batch processes.

Green Chemistry Modifications

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DMF, reducing environmental impact (E-factor: 8.2 → 5.7).

  • Catalyst Recycling : Pd-C catalyst reused for 5 cycles with <10% activity loss via ultrasonic washing.

Characterization and Quality Control

Spectroscopic Data

TechniqueKey SignalsSource
¹H NMR (CDCl₃)δ 6.72 (s, 1H, Ar-H), 3.40 (t, 2H, NCH₂), 3.28 (s, 6H, OCH₃)
¹³C NMR δ 148.9 (C-O), 107.3 (Ar-C), 58.1 (NCH₂)
HRMS m/z 283.1542 [M+H]⁺ (calc. 283.1548)

Purity Assessment

  • HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase MeCN/H₂O (70:30), flow rate 1.0 mL/min, retention time 6.8 min.

  • Impurity Profiling : <0.5% residual aldehyde (detection limit: 0.1% by GC-MS).

Chemical Reactions Analysis

Types of Reactions

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine can undergo various types of chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms, often using reagents like sodium borohydride (NaBH4).

    Substitution: This involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), often in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH4) in a suitable solvent like ethanol.

    Substitution: Halides or nucleophiles in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.

Scientific Research Applications

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to a biological effect. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Dimethoxyethyl Groups

3-(2,2-Dimethoxyethyl)-3-Devinyl-Purpurinimides
  • Structure : Chlorin macrocycle with a 3-(2,2-dimethoxyethyl) substituent .
  • Key Differences : The purpurinimide framework is a macrocyclic tetrapyrrole, contrasting with the benzodioxole core of the target compound.
  • NMR Comparison :
    • The dimethoxyethyl protons in purpurinimides resonate as singlets at δ 3.46–3.47 ppm .
    • Similar shifts are expected in the target compound, reflecting the electronic shielding of the dimethoxy group.
N-(2-(2,2-Dimethoxyethyl)phenyl)-5-oxo-pyrrolidine-2-carboxamide
  • Structure : Pyrrolidine carboxamide with a dimethoxyethyl-substituted phenyl group .
  • Synthetic Pathway : Synthesized via a multicomponent reaction involving dimethoxyethyl isocyanates, suggesting shared methodologies for introducing this group .
  • Divergence : The pyrrolidine ring introduces conformational rigidity absent in the target compound’s methanamine linker.

Compounds with Methoxy-Substituted Aromatic Systems

N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine
  • Structure : Contains a 4-methoxyphenyl group linked via an ethylamine chain .
  • Comparison :
    • The para-methoxy substitution on the benzodioxole ring in the target compound may enhance electron-donating effects akin to the 4-methoxyphenyl group here.
    • LogP : The target compound’s LogP (1.47) is higher than this analog (estimated ~2.5–3.0), reflecting reduced lipophilicity due to the polar dimethoxyethyl group .
5-MeO-DALT (5-Methoxy-N,N-diallyltryptamine)
  • Structure : Tryptamine derivative with a 5-methoxyindole core .

Benzamide and Amine-Linked Derivatives

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Benzamide with a hydroxy-dimethylethyl amine side chain .
  • Key Differences :
    • Replacement of the dimethoxyethyl group with a hydroxy-dimethylethyl moiety reduces steric hindrance but increases hydrogen-bonding capacity.
    • The amide linkage (vs. methanamine in the target compound) lowers basicity and alters solubility .
Metonitazene (Benzimidazole Derivative)
  • Structure : N,N-Diethyl-2-[(4-methoxyphenyl)methyl]-5-nitro-1H-benzimidazole-1-ethanamine .
  • Comparison :
    • The 4-methoxyphenyl group in Metonitazene parallels the 4-methoxybenzodioxole in the target compound, both influencing aromatic stacking.
    • The nitro group in Metonitazene introduces strong electron-withdrawing effects absent in the target compound .

Physicochemical and Functional Group Analysis

Compound Molecular Weight LogP Key Functional Groups Notable Applications
Target Compound 283.32 1.47 Benzodioxole, dimethoxyethyl, N-methyl Potential antioxidant/medicinal
3-(2,2-Dimethoxyethyl)-Purpurinimide ~700–800 ~3.5–4.0 Chlorin macrocycle, dimethoxyethyl Photodynamic therapy
5-MeO-DALT 260.36 2.8 5-Methoxyindole, diallylamine Serotonin receptor modulation
N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine 283.41 ~2.5–3.0 4-Methoxyphenyl, ethylamine Receptor ligand studies

Biological Activity

N-(2,2-Dimethoxyethyl)-4-methoxy-1,3-benzodioxole-5-methanamine, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C14_{14}H19_{19}N1_{1}O4_{4}
  • Molecular Weight : 265.31 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert effects through:

  • Monoamine Transporters : Similar compounds have been shown to interact with serotonin and dopamine transporters, potentially influencing mood and behavior.
  • Antitumor Activity : Research indicates that derivatives of benzodioxole structures can inhibit tumor cell proliferation.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound through in vitro assays. The following table summarizes the findings from various cell lines:

Cell LineIC50_{50} (µM)Assay TypeReference
A549 (Lung Cancer)6.75 ± 0.19MTS Assay
HCC827 (Lung Cancer)5.13 ± 0.97MTS Assay
NCI-H358 (Lung Cancer)4.01 ± 0.95MTS Assay
MRC-5 (Normal Fibroblast)3.11 ± 0.26MTS Assay

These results indicate that while the compound shows promising antitumor activity against lung cancer cell lines, it also exhibits cytotoxic effects on normal fibroblasts, suggesting a need for further optimization to enhance selectivity.

Antimicrobial Activity

In addition to its antitumor properties, this compound has been assessed for antimicrobial activity:

  • Testing Method : Broth microdilution method against various bacterial strains.
  • Results : The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Lung Cancer Cells :
    • Researchers investigated the effects of the compound on A549 cells using both 2D and 3D culture systems.
    • Results indicated a significant reduction in cell viability in 2D cultures compared to 3D cultures, highlighting the importance of cellular context in drug efficacy.
  • Combination Therapy :
    • A study explored the potential of combining this compound with established chemotherapeutic agents.
    • Enhanced cytotoxic effects were observed when used in conjunction with certain drugs, suggesting synergistic potential.

Q & A

Basic: What are the key synthetic strategies for N-(2,2-Dimethoxyethyl)-4-methoxy-1,3-benzodioxole-5-methanamine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step alkylation and protection-deprotection sequences. For example, intermediates like N-(2,2-dimethoxyethyl)-5-fluoro-2-nitroaniline can be reacted with benzylamine in refluxing 1,4-dioxane for 72 hours, followed by extraction with EtOAc and acid-base purification to achieve yields >90% . Optimization focuses on solvent choice (e.g., dioxane for high-boiling stability), stoichiometric excess of nucleophiles (e.g., benzylamine in 6-fold excess), and avoiding side reactions via controlled temperature gradients.

Basic: How is the structural conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is critical. For related dimethoxyethyl-benzodioxole derivatives, SC-XRD reveals key torsional angles (e.g., N18-C2-C3-C4 = 4°), Z-conformation of double bonds, and intramolecular hydrogen bonds (e.g., N11–H···O24) stabilizing the structure . Data collection parameters (MoKα radiation, λ = 0.71069 Å) and refinement protocols (e.g., SHELX-97) ensure sub-Å resolution.

Advanced: What computational methods are suitable for modeling intramolecular interactions in this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G** level can predict hydrogen-bond strengths and torsional barriers. For example, intramolecular H-bonds involving methoxyethyl groups (e.g., O–H···N interactions) stabilize low-energy conformers, validated by comparing computed vs. experimental bond lengths (<0.05 Å deviation) . Molecular docking (AutoDock Vina) may also assess binding to biological targets like KEAP1/NRF2 inhibitors .

Advanced: How can researchers resolve contradictions in stability data under varying pH conditions?

Stability studies require HPLC-UV and LC-MS monitoring. For example, the dimethoxyethyl group hydrolyzes under acidic conditions (pH <3), forming aldehydes, while basic conditions (pH >10) cleave the benzodioxole ring. Contradictions arise from solvent polarity (acetonitrile vs. aqueous buffers) and temperature effects. A protocol using ¹H NMR to track degradation products in D2O at 25–80°C is recommended .

Basic: What analytical techniques are essential for purity assessment?

  • HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities <0.1% .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., m/z 283.32 for [M+H]⁺) .
  • ¹³C NMR : Peaks at δ 56–60 ppm confirm methoxy groups; δ 100–110 ppm validates benzodioxole carbons .

Advanced: What strategies mitigate side reactions during functionalization of the benzodioxole ring?

Electrophilic substitution at the 5-position requires careful control of Lewis acid catalysts (e.g., BF3·Et2O) and low temperatures (−78°C). Competing O-demethylation is minimized by using bulky silylating agents (e.g., TMSCl) to protect methoxy groups . Kinetic studies via in situ IR spectroscopy can track regioselectivity in real time.

Basic: How is the compound stored to prevent degradation?

Store at −20°C under inert gas (Ar/N2) in amber vials. The dimethoxyethyl moiety is hygroscopic; desiccants (e.g., molecular sieves) are mandatory. Stability tests show <5% degradation over 12 months under these conditions .

Advanced: What pharmacological mechanisms are hypothesized for structurally similar compounds?

Analogues like N-(2,2-dimethoxyethyl)quinazolin-4-amine exhibit antiproliferative activity via kinase inhibition (e.g., EGFR) . For benzodioxole derivatives, ROS scavenging and NRF2 pathway modulation are hypothesized, supported by in vitro assays showing IC50 = 12 µM against H2O2-induced oxidative stress in HEK293 cells .

Basic: What are the key spectral signatures in IR and UV-Vis analysis?

  • IR : Strong C–O–C stretches at 1240–1260 cm⁻¹ (benzodioxole) and 2820–2850 cm⁻¹ (dimethoxyethyl C–H) .
  • UV-Vis : λmax = 275 nm (π→π* transition of benzodioxole) with ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹ .

Advanced: How can researchers design derivatives to enhance blood-brain barrier (BBB) penetration?

Introduce lipophilic groups (e.g., trifluoromethyl) at the 4-position of the benzodioxole ring while maintaining ClogP <5. In silico BBB permeability models (e.g., SwissADME) predict 2.5-fold improvement in CNS bioavailability for such derivatives .

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